Mas Receptor Binding Affinity with Quantified AT1/AT2 Counter-Screening
A 779 binds the Mas receptor with an IC50 of 0.3 nM in radioligand binding assays, while exhibiting negligible affinity for AT1R or AT2R at concentrations up to 1 µM [1][2]. In direct competition binding against ¹²⁵I-[Sar¹Ile⁸]AngII in AT1R- and AT2R-transfected HEK-293 cells, A 779 showed no measurable displacement at either receptor subtype, in contrast to AngII, AngIII, and candesartan which displayed high AT1R affinity, and CGP42112 which bound AT2R with high affinity [2]. In adrenomedullary membrane preparations, A 779 competed for ¹²⁵I-Ang II binding only at concentrations exceeding 10 µM (IC50 > 10 µM), confirming a selectivity window of >33,000-fold for Mas over AT1/AT2 [1]. This selectivity profile is quantitatively superior to non-selective tools such as losartan (AT1-selective) or PD123319 (AT2-selective), which cannot isolate Mas receptor function [1].
| Evidence Dimension | Receptor binding affinity and selectivity |
|---|---|
| Target Compound Data | IC50 = 0.3 nM (Mas receptor radioligand binding); no significant binding at AT1R or AT2R at 1 µM; IC50 > 10 µM for ¹²⁵I-Ang II binding in adrenomedullary membranes |
| Comparator Or Baseline | Ang II: high AT1R/AT2R affinity; Losartan: AT1R-selective; PD123319: AT2R-selective; CGP42112A: AT2R-selective; D-Pro7-Ang-(1-7): no AT1R binding at ≤10⁻⁶ M |
| Quantified Difference | >33,000-fold selectivity window for Mas over AT1/AT2 based on IC50 ratios (0.3 nM vs >10,000 nM) |
| Conditions | Radioligand binding assays using ¹²⁵I-labeled Ang-(1-7) or Ang II; HEK-293 cells transfected with AT1R or AT2R; rat adrenocortical and adrenomedullary membrane preparations |
Why This Matters
Procurement of A 779 rather than generic AT1 or AT2 antagonists ensures that observed experimental effects can be attributed specifically to Mas receptor blockade, avoiding confounding cross-reactivity that would undermine target deconvolution in RAS pathway studies.
- [1] Santos RA, Campagnole-Santos MJ, Baracho NC, Fontes MA, Silva LC, Neves LA, Oliveira DR, Caligiorne SM, Rodrigues AR, Gropen Júnior C, et al. Characterization of a new angiotensin antagonist selective for angiotensin-(1-7): evidence that the actions of angiotensin-(1-7) are mediated by specific angiotensin receptors. Brain Res Bull. 1994;35(4):293-8. DOI: 10.1016/0361-9230(94)90104-x. PMID: 7850477. View Source
- [2] Bosnyak S, Jones ES, Christopoulos A, Aguilar MI, Thomas WG, Widdop RE. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors. Clin Sci (Lond). 2011 Oct;121(7):297-303. DOI: 10.1042/CS20110036. PMID: 21542804. View Source
